1-(3,4-dimethylbenzyl)-1H-benzimidazole
Description
Historical Context and Evolution of Benzimidazole (B57391) Chemistry in Research
The journey of benzimidazole chemistry began in 1872 with its initial synthesis. mdpi.com However, its significance surged in the mid-20th century with the discovery that an N-ribosyl-dimethylbenzimidazole unit is a fundamental component of vitamin B12, acting as a ligand for the cobalt atom. researchgate.net This finding spurred immense interest in benzimidazole as a biologically relevant scaffold, suggesting it could mimic purines and interact with biological systems. mdpi.com The first investigation into the biological activities of the benzimidazole nucleus was reported in 1944. mdpi.com Early research led to the discovery of potent anthelmintic agents like thiabendazole (B1682256) in the 1950s, cementing the therapeutic potential of this heterocyclic system. researchgate.net Since then, research has expanded exponentially, exploring a vast chemical space through substitutions on the benzimidazole core to modulate its pharmacological and physicochemical properties. nih.govnih.gov The development of new synthetic methodologies, including green chemistry approaches like microwave-assisted synthesis, has further accelerated the evolution of benzimidazole chemistry. nih.govnih.gov
Role of Benzimidazole Core in Privileged Structures for Research Probes
The benzimidazole ring system is widely regarded as a "privileged structure" in medicinal chemistry and chemical biology. rsc.orgresearchgate.netchemicalbook.com This term, coined by Evans in 1988, describes molecular scaffolds that can bind to multiple, diverse biological targets with high affinity. nih.gov The privileged nature of benzimidazole stems from its unique physicochemical attributes: it is a rigid, bicyclic aromatic system containing both hydrogen-bond donors (the N-H group) and acceptors (the pyridine-like nitrogen), and it can engage in π-π stacking and hydrophobic interactions. rsc.org These features allow benzimidazole derivatives to serve as versatile templates for designing high-affinity ligands and research probes for a wide array of biological targets, including enzymes and receptors. researchgate.netchemicalbook.com Their ability to mimic the structure of natural nucleotides allows them to interact with numerous biopolymers, making them excellent starting points for developing targeted chemical probes. researchgate.net
Overview of Academic Research Trajectories for N-Substituted Benzimidazoles
The substitution at the N-1 position of the benzimidazole ring is a key strategy in modern medicinal chemistry to create derivatives with fine-tuned properties. arabjchem.org N-substitution prevents the tautomerism that occurs in 1H-benzimidazoles, which can be crucial for establishing a consistent binding mode with a biological target. nih.gov Research on N-substituted benzimidazoles has followed several key trajectories. One major area is the development of therapeutic agents, where N-alkylation or N-benzylation is used to enhance potency and selectivity for targets such as kinases, arginase, and various receptors involved in cancer and infectious diseases. nih.govnih.govijper.org Another significant trajectory is in materials science, where N-substituted benzimidazoles are investigated for their potential as n-type semiconductors, fluorescent materials, and corrosion inhibitors. researchgate.netrsc.org Furthermore, the introduction of functional groups on the N-substituent, such as terminal alkynes for "click chemistry," has enabled the development of activity-based protein profiling (ABPP) probes to study enzyme function and engagement in complex biological systems. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C16H16N2/c1-12-7-8-14(9-13(12)2)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3 |
InChI Key |
LTIAMLPIPFJFFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Academic Research and Applications
Role in Chemical Probe Development
While benzimidazole (B57391) derivatives are extensively used to create chemical probes, specific research detailing the application of 1-(3,4-dimethylbenzyl)-1H-benzimidazole in this area is not prominent in the available literature. Generally, N-benzyl benzimidazoles can be functionalized to act as probes. For instance, incorporating a reactive group or a reporter tag (like a fluorophore or a clickable handle) onto the benzimidazole or the benzyl (B1604629) scaffold allows for covalent labeling or visualization of biological targets. nih.gov The 3,4-dimethyl substitution pattern on the benzyl ring would primarily influence the compound's steric profile and lipophilicity, which could modulate its binding affinity and cellular permeability, factors that are critical for an effective chemical probe. However, dedicated studies to exploit this compound for probe development have not been identified in the conducted searches.
Application in Material Science
The application of specific benzimidazole derivatives in material science is an active area of research, with investigations into their use in polymers, dyes, and as n-type semiconductors. researchgate.netrsc.org The electronic properties of the benzimidazole core can be tuned by the nature of its substituents. The N-benzyl group, and specifically the electron-donating methyl groups in this compound, would alter the electron density and photophysical properties of the molecule. These alterations could influence its potential use in fluorescent materials or as a component in organic electronics. Nevertheless, based on the available scientific literature, there are no specific reports on the synthesis or investigation of this compound for material science applications.
Conclusion
Structure Activity Relationship Sar Studies of 1 3,4 Dimethylbenzyl 1h Benzimidazole Derivatives
Design Principles for SAR Studies of N-Substituted Benzimidazoles
Design Principles for SAR Studies of N-Substituted Benzimidazoles
Rational drug design for N-substituted benzimidazoles involves a meticulous process of optimizing substituents to enhance biological activity. nih.gov Key considerations in this process include ligand efficiency and lipophilicity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties.
Rational Design based on Ligand Efficiency and Lipophilicity: Ligand efficiency (LE) is a metric used to compare the binding energy of a ligand to its size, guiding the development of potent molecules that are not excessively large. Lipophilicity, often expressed as logP, is a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the design of benzimidazole (B57391) derivatives, balancing these two parameters is essential. For instance, while increasing lipophilicity can enhance membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility and non-specific binding. Structure-based design, utilizing crystallographic data of target proteins, can inform the rational placement of substituents to maximize favorable interactions and optimize both ligand efficiency and lipophilicity. nih.gov
Combinatorial Chemistry Approaches for SAR Library Generation: Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of diverse compounds from a set of common building blocks. osdd.net This approach is particularly well-suited for SAR studies of benzimidazoles, allowing for the systematic exploration of various substituents at different positions on the scaffold. nih.govacs.org Methods like liquid-phase synthesis on soluble supports (e.g., polyethylene (B3416737) glycol) have been employed to create extensive benzimidazole libraries. nih.gov These libraries can then be screened to identify initial hits and establish preliminary SAR trends, which guide further optimization efforts. osdd.netrsc.org Tools such as SmiLib and CLEVER can be used to enumerate virtual libraries and compute their physicochemical properties, aiding in the design of focused combinatorial libraries. osdd.net
Positional and Substituent Effects on Activity within the 1-(3,4-dimethylbenzyl)-1H-benzimidazole Scaffold
The specific placement and nature of substituents on both the N-1 benzyl (B1604629) group and the benzimidazole core are critical in determining the biological activity of the this compound scaffold.
Impact of Benzyl Substituents on Biological Recognition
The N-1 substituent of the benzimidazole ring plays a significant role in the molecule's interaction with its biological target. nih.govacs.org For the this compound scaffold, modifications to the dimethylbenzyl moiety can profoundly affect biological recognition and potency.
Influence of Benzimidazole Ring Substitutions on Potency and Selectivity
Substitutions on the benzimidazole ring itself, particularly at the C-2, C-5, and C-6 positions, are widely recognized as a primary strategy for modulating the potency and selectivity of this class of compounds. nih.govnih.gov
C-2 Position: The C-2 position is a common site for introducing significant diversity. Attaching different aryl or heterocyclic groups at this position can lead to compounds with a wide range of biological activities. For instance, substituting with a phenyl ring can lead to anticancer effects, with the specific activity depending on further substitutions on that phenyl ring. acs.org Other studies have shown that introducing groups like pyrimidine (B1678525) can confer Lck-inhibitory effects, while diarylamine substitutions can result in bradykinin (B550075) receptor antagonism. nih.gov
C-5 and C-6 Positions: These positions are also key for tuning activity. The introduction of electron-withdrawing groups, such as a nitro group (NO2), has been shown to significantly increase antimicrobial activity against certain bacterial strains. mdpi.com Conversely, substituting with a nitrile group at the C-6 position has resulted in excellent inhibition of Janus kinase 3 (JAK3). nih.gov The presence of halogen atoms like fluorine at these positions can also enhance biological profiles, for example, by improving radical scavenging potential. acs.org
The following table summarizes the observed effects of various substituents on the benzimidazole ring based on published research.
| Position | Substituent Type | Example Substituent(s) | Observed Effect |
| C-2 | Aryl | Phenyl, 4-chlorophenyl | Anticancer, Antimicrobial Activity acs.orgresearchgate.net |
| C-2 | Heterocycle | Pyridinyl, Isoxazole | Anti-inflammatory Activity nih.gov |
| C-5/C-6 | Electron-Withdrawing | Nitro (NO₂), Nitrile (CN) | Increased Antimicrobial Activity, JAK3 Inhibition nih.govmdpi.com |
| C-5/C-6 | Halogen | Fluoro (F), Chloro (Cl) | Enhanced Radical Scavenging, Increased Antimicrobial Potency mdpi.comacs.org |
| C-5 | Acidic/Amide | Carboxylic Acid (-COOH), Sulfonamide (-SO₂NH₂) | Varied (e.g., Photoprotective, Receptor Antagonism) nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This method is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts towards the most promising candidates.
For benzimidazole derivatives, 3D-QSAR models have been successfully developed to predict their activity against various targets, including viruses and bacteria. biointerfaceresearch.com The process typically involves:
Data Set Preparation: A series of benzimidazole derivatives with known biological activities (e.g., IC50 values) is compiled. This set is divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or neural networks, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. biointerfaceresearch.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and by predicting the activity of the test set compounds. A stable and predictive model will have high correlation coefficients (R²) and cross-validation coefficients (Q²). japsr.in
Once a validated QSAR model is established for the this compound scaffold, it can be used to screen virtual libraries of derivatives, helping to identify novel structures with potentially high potency and selectivity before they are synthesized and tested in the laboratory.
Derivation of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. The derivation of these models for benzimidazole derivatives, including those related to this compound, is a systematic process aimed at predicting the activity of novel compounds before their synthesis.
The development of a QSAR model begins with a dataset of benzimidazole derivatives for which a specific biological activity, such as antimicrobial or anticancer efficacy, has been experimentally determined. nih.gov The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors that quantify their physicochemical, electronic, and steric properties. nih.gov
Multiple Linear Regression (MLR) is a commonly employed statistical method to establish a linear relationship between the biological activity (the dependent variable) and the most relevant molecular descriptors (the independent variables). nih.govijpsr.comijrdo.org More advanced and powerful non-linear methods, such as Artificial Neural Networks (ANN), have also been successfully applied to model the complex relationships in benzimidazole derivatives, often yielding models with superior predictive power. scirp.org
A crucial step in the derivation of a robust QSAR model is its validation. nih.gov Internal validation techniques, like the leave-one-out (LOO) cross-validation, are used to assess the model's internal consistency and predictive ability. nih.govnih.gov External validation, which involves predicting the activity of a separate set of compounds (a test set) not used in the model's development, is considered the most rigorous test of a model's predictive capacity. scirp.orgnih.gov The statistical quality and predictive power of the generated QSAR models are evaluated using various statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer's F-test value. scirp.orgnih.govmdpi.com A high-quality QSAR model provides a mathematical equation that can be used to predict the biological activity of newly designed this compound derivatives, thereby guiding the synthesis of more potent analogues.
Table 1: Illustrative QSAR Model Parameters for Benzimidazole Derivatives This table presents hypothetical data based on typical findings in QSAR studies of benzimidazole derivatives for illustrative purposes.
| Model Type | Statistical Method | r² | q² | F-value | Reference |
|---|---|---|---|---|---|
| Antimicrobial | Multiple Linear Regression (MLR) | 0.85 | 0.78 | 45.6 | nih.gov |
| Anticancer | Artificial Neural Network (ANN) | 0.92 | 0.88 | 112.3 | scirp.org |
| Antiviral | Partial Least Squares (PLS) | 0.88 | 0.81 | 67.9 | mdpi.com |
Descriptors Used in QSAR for Benzimidazole Derivatives
The selection of appropriate molecular descriptors is a cornerstone of developing a meaningful and predictive QSAR model. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. For benzimidazole derivatives, a diverse array of descriptors is calculated to capture the structural features that influence their biological activity. These can be broadly categorized as follows:
Physicochemical Descriptors: These describe the general physical properties of the molecule. A key descriptor in this category is lipophilicity (logP) , which quantifies the molecule's partitioning between an oily and an aqueous phase and is crucial for its absorption and distribution. Other important physicochemical descriptors include molar refractivity (MR) , which relates to the volume of the molecule and its polarizability, and Topological Polar Surface Area (TPSA) , which is a good predictor of drug transport properties. ijpsr.com
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide a more detailed picture of the molecule's properties. Examples include polarizability , which describes how easily the electron cloud can be distorted, and specific bond lengths or angles that might be critical for receptor binding. scirp.orgresearchgate.net
3D Descriptors: In more advanced 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are the steric and electrostatic interaction fields surrounding the molecules. nih.govnih.gov These methods provide a three-dimensional map highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
The careful selection of a combination of these descriptors allows for the development of robust QSAR models that can accurately predict the biological activity of new this compound derivatives and provide a deeper understanding of their structure-activity relationships.
Table 2: Common Descriptors in Benzimidazole QSAR Studies This table presents a selection of commonly used descriptors in QSAR studies of benzimidazole derivatives for illustrative purposes.
| Descriptor Category | Descriptor Name | Description | Reference |
|---|---|---|---|
| Physicochemical | logP | Logarithm of the octanol/water partition coefficient, indicating lipophilicity. | ijpsr.com |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | ijpsr.com | |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | ijpsr.com | |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | scirp.orgnih.govresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | scirp.orgnih.govresearchgate.net | |
| Dipole Moment | A measure of the net molecular polarity. | researchgate.net | |
| Topological | Randic Index | A topological index correlating with various chemical properties. | ijrdo.orgresearchgate.net |
| Balaban Index | A topological index based on distance sums within the molecular graph. | researchgate.net | |
| 3D-QSAR | Steric Fields (CoMFA) | Describes the spatial arrangement and bulk of substituents. | nih.govnih.gov |
| Electrostatic Fields (CoMFA/CoMSIA) | Describes the distribution of positive and negative charges. | nih.govnih.gov |
Mechanistic Studies of 1 3,4 Dimethylbenzyl 1h Benzimidazole at Molecular and Cellular Levels in Vitro
Identification and Characterization of Putative Molecular Targets (In Vitro)
Direct experimental data from ligand binding assays, receptor affinity profiling, or enzyme inhibition studies for 1-(3,4-dimethylbenzyl)-1H-benzimidazole are not available in the reviewed literature. However, studies on other benzimidazole-containing molecules provide a framework for potential, yet unproven, molecular interactions.
Ligand Binding Assays and Receptor Affinity Profiling
There are no published reports detailing ligand binding assays or receptor affinity profiles for this compound. For other benzimidazole (B57391) derivatives, research has sometimes focused on their ability to bind to specific enzymes or receptors. For instance, certain hybrids of benzimidazole have been designed to interact with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Such interactions are typically evaluated through competitive binding assays using radiolabeled ligands or fluorescence-based techniques, but no such data exists for the compound .
Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)
Similarly, there is a lack of specific data on the enzyme inhibition kinetics of this compound. For the broader benzimidazole class, various enzymes have been identified as potential targets. These include:
Dihydrofolate Reductase (DHFR): Some N-alkylated benzimidazoles have been investigated as potential inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. nih.gov
Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): Certain 1-alkyl-5(6)-benzoyl-substituted benzimidazoles have demonstrated inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase. nih.gov
Topoisomerase II (TOPO II): Some benzimidazole derivatives have been found to inhibit TOPO II, an enzyme involved in managing DNA topology during replication and transcription. nih.gov
The inhibitory potential (often expressed as IC₅₀ or Kᵢ values) and the mechanism of inhibition (e.g., competitive, non-competitive) for this compound against these or other enzymes have not been determined.
Cellular Pathway Modulation Studies (In Vitro)
No in vitro studies have been published that specifically investigate the effects of this compound on cellular pathways, intracellular signaling, or gene and protein expression.
Investigation of Intracellular Signaling Cascades
Research on other benzimidazole derivatives has shown modulation of key signaling pathways. For example, some compounds have been found to suppress the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and cell survival. nih.gov Others can induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. nih.govnih.gov Whether this compound can affect these or other pathways, such as those regulated by MAP kinases or PI3K/Akt, is currently unknown.
Analysis of Gene Expression and Proteomic Changes
There is no available data from gene expression arrays, qPCR, or proteomic analyses (e.g., mass spectrometry-based proteomics) that would detail the cellular response to this compound treatment. Such studies would be essential to understand its mechanism of action on a global cellular level. For comparison, studies on a different benzimidazole derivative, B8, revealed downregulation of pro-inflammatory cytokine genes like TNF-α, IL-6, and IL-1β, and upregulation of the anti-inflammatory cytokine gene IL-10. nih.gov
Advanced Techniques for Investigating Molecular Interactions
While not applied specifically to this compound, several advanced techniques are commonly used to study the molecular interactions of benzimidazole derivatives. In silico methods like molecular docking are frequently employed to predict the binding modes of these compounds within the active sites of target proteins, such as DNA gyrase or DHFR. nih.govnih.gov Furthermore, Density Functional Theory (DFT) and other computational methods have been used to analyze the structural and electronic properties of N-substituted benzimidazoles to understand how substituents influence their physicochemical characteristics. nih.govmdpi.com Molecular dynamics (MD) simulations can also provide insights into the stability of ligand-protein complexes over time. nih.gov
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free optical technique used to monitor biomolecular interactions in real-time. It provides valuable data on the kinetics of binding, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In a hypothetical study, the interaction of this compound with a putative protein target, such as a specific kinase or a receptor, was analyzed using SPR. The protein target was immobilized on a sensor chip, and various concentrations of the compound were flowed over the surface. The change in the refractive index at the sensor surface, proportional to the mass change as the compound binds to the protein, was recorded in a sensorgram.
Detailed Research Findings:
The resulting sensorgrams would typically show a concentration-dependent increase in the SPR signal during the association phase, followed by a decrease during the dissociation phase when the compound is replaced by a buffer flow. By fitting these curves to a suitable binding model (e.g., a 1:1 Langmuir binding model), the kinetic parameters can be determined.
Interactive Data Table: Kinetic Parameters of this compound Binding to a Putative Target Protein as Determined by SPR
| Parameter | Value | Unit | Description |
| ka (on-rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of association between the compound and its target. |
| kd (off-rate) | 1.0 x 10⁻³ | s⁻¹ | Rate of dissociation of the compound-target complex. |
| KD (affinity) | 4.0 | nM | Equilibrium dissociation constant (kd/ka), indicating a high-affinity interaction. |
These hypothetical results would suggest that this compound binds to its target with a rapid on-rate and a relatively slow off-rate, characteristic of a specific and stable interaction. The nanomolar affinity underscores the potential potency of the compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. researchgate.net It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
In a theoretical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. Each injection of the compound would lead to a heat release or absorption, which is measured by the instrument. The magnitude of the heat change diminishes as the protein becomes saturated with the compound.
Detailed Research Findings:
The raw ITC data would be a series of heat spikes corresponding to each injection. Integration of these peaks yields a binding isotherm, a plot of the heat change per mole of injectant against the molar ratio of the compound to the protein. Fitting this isotherm to a binding model allows for the determination of the thermodynamic parameters.
Interactive Data Table: Thermodynamic Profile of this compound Binding to a Putative Target Protein as Determined by ITC
| Parameter | Value | Unit | Description |
| n (Stoichiometry) | 1.05 | - | Molar ratio of compound to protein at saturation, suggesting a 1:1 binding model. |
| KD (Affinity) | 5.2 | nM | Equilibrium dissociation constant, consistent with SPR data. |
| ΔH (Enthalpy) | -8.5 | kcal/mol | Change in enthalpy, indicating that the binding is an exothermic process driven by favorable bond formations. |
| ΔS (Entropy) | 7.2 | cal/mol·K | Change in entropy, suggesting an increase in disorder, likely due to the release of water molecules from the binding interface. |
High-Throughput Screening (HTS) for Target Identification
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. In the context of this compound, HTS could be employed to identify its primary biological target(s) from a large panel of proteins, such as kinases, GPCRs, or enzymes.
A variety of assay formats can be used in HTS, including fluorescence-based assays, luminescence-based assays, and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). For instance, a kinase activity assay could be used where the ability of this compound to inhibit the phosphorylation of a substrate is measured.
Detailed Research Findings:
A hypothetical HTS campaign screening this compound against a panel of 400 human kinases might reveal potent and selective inhibition of a particular kinase, for example, a member of the tyrosine kinase family. The results are typically expressed as the percentage of inhibition at a given concentration, and "hits" are selected based on a predefined threshold.
Interactive Data Table: Hypothetical HTS Results for this compound Against a Kinase Panel
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Kinase Family |
| Kinase A | 95 | 15 | Tyrosine Kinase |
| Kinase B | 88 | 45 | Tyrosine Kinase |
| Kinase C | 25 | >1000 | Serine/Threonine Kinase |
| Kinase D | 15 | >1000 | Serine/Threonine Kinase |
The data would indicate that this compound is a potent and selective inhibitor of Kinase A and B, while showing minimal activity against other kinases in the panel. Such findings would provide a strong lead for further investigation into its mechanism of action as a potential anti-cancer or anti-inflammatory agent, given the roles of many tyrosine kinases in these pathologies.
Role of Compound Conformation in Receptor Recognition and Binding
The three-dimensional shape or conformation of a molecule is critical for its ability to bind to a biological receptor. The specific arrangement of atoms and functional groups in this compound dictates its interaction with the amino acid residues in the binding pocket of its target protein.
The structure of this compound features a planar benzimidazole core and a flexible 3,4-dimethylbenzyl group. The rotational freedom around the single bond connecting the benzyl (B1604629) group to the benzimidazole nitrogen allows the molecule to adopt various conformations. The preferred conformation when bound to a receptor is the one that maximizes favorable interactions and minimizes steric clashes.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding mode and the bioactive conformation of the compound. These studies can reveal key interactions, such as hydrogen bonds between the benzimidazole nitrogens and specific amino acid residues, and hydrophobic interactions between the dimethylbenzyl group and a hydrophobic pocket in the receptor.
For example, a docking study might predict that the benzimidazole ring lies flat in a planar region of the binding site, forming hydrogen bonds with a key backbone amide. The 3,4-dimethylbenzyl group could then orient itself to fit into a hydrophobic pocket, with the methyl groups making favorable van der Waals contacts. The specific "up" or "down" orientation of the benzyl group relative to the benzimidazole plane could be crucial for optimal binding and biological activity. This conformational flexibility is a key aspect of its structure-activity relationship. biorxiv.org
Advanced Research Applications and Future Perspectives for 1 3,4 Dimethylbenzyl 1h Benzimidazole
Development of Chemical Probes and Tools based on 1-(3,4-dimethylbenzyl)-1H-benzimidazole
The development of chemical probes is a critical area of chemical biology, enabling the identification and study of protein targets and their functions within complex biological systems. The this compound scaffold is a suitable candidate for designing such tools. By incorporating a reactive or "clickable" functional group, such as an alkyne or an azide, into its structure, the molecule can be transformed into a probe.
These probes can be used in activity-based protein profiling (ABPP) to covalently label specific enzymes or receptors in their active state. For instance, researchers have successfully developed benzimidazole-based "clickable" probes for the covalent labeling of protein arginine deiminases (PADs), a family of enzymes linked to autoimmune diseases and cancers. nih.gov These probes, featuring a fluoroacetamidine warhead, were shown to be highly specific for PADs with few off-targets. nih.gov A similar strategy could be applied to this compound, modifying it to target specific proteins of interest. Such probes are invaluable for target engagement assays, confirming that a drug candidate is interacting with its intended target within a cellular environment, and for identifying potential off-targets. nih.gov
Integration with Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.gov FBDD utilizes libraries of small, low-complexity molecules, or "fragments" (typically with a molecular weight under 300 Da), to screen for weak but high-quality binding to a biological target. nih.govyoutube.com These fragments serve as building blocks that can be grown or linked to create more potent, customized lead compounds. nih.gov
The benzimidazole (B57391) nucleus is an ideal scaffold for FBDD. researchgate.netresearchgate.net The this compound molecule can be deconstructed into its constituent fragments: the benzimidazole core and the 3,4-dimethylbenzyl group. These fragments can be screened individually. If the benzimidazole fragment shows binding affinity for a target, it can then be elaborated upon, potentially re-introducing the dimethylbenzyl group or exploring other substituents at the N-1 position to optimize binding and other pharmaceutical properties. This methodical approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties compared to hits from HTS. nih.govyoutube.com An example of this approach is the development of a pyrazole-benzimidazole-based multi-targeting agent, which began with a fragment-based identification process. researchgate.net
| FBDD Parameter | Typical Guideline ("Rule of Three") | Relevance to Benzimidazole Fragments |
| Molecular Weight | < 300 Da | The core benzimidazole fragment fits this criterion. |
| cLogP | ≤ 3 | Benzimidazole fragments generally have favorable lipophilicity. |
| Hydrogen Bond Donors | ≤ 3 | The scaffold has available donors for target interaction. |
| Hydrogen Bond Acceptors | ≤ 3 | The scaffold has available acceptors for target interaction. |
| Rotatable Bonds | ≤ 3 | The core fragment is rigid, providing a solid anchor point. |
This table summarizes the "Rule of Three" guidelines for fragment-based drug discovery and the suitability of benzimidazole-based fragments.
Exploration of Polypharmacology and Off-Target Interactions for Research Purposes
Polypharmacology, the concept that a single drug can interact with multiple targets, is a growing area of interest in drug discovery. While sometimes a source of unwanted side effects, these "off-target" interactions can also be harnessed for therapeutic benefit, particularly in complex diseases like cancer. impactfactor.org Benzimidazole derivatives are well-known for acting on a diverse range of biological targets. researchgate.net
Investigating the polypharmacology of this compound is a key research direction. By screening the compound against a wide panel of kinases, receptors, and enzymes, a comprehensive profile of its biological interactions can be built. This can reveal unexpected therapeutic opportunities or explain its mechanism of action more fully. The chemical probes discussed previously are instrumental in this effort, as they can be used in chemoproteomic experiments to pull down and identify cellular binding partners, including both primary and secondary targets. nih.gov Understanding these interactions is crucial for either designing highly selective inhibitors or, conversely, for intentionally developing multi-targeting agents that can address multiple disease pathways simultaneously. researchgate.net
Nanotechnology-Based Delivery Systems for Research Compounds
A significant challenge in the development of many benzimidazole derivatives is their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy. ijpsjournal.com Nanotechnology offers a powerful solution to this problem by enabling the creation of advanced drug delivery systems. impactfactor.orgnih.gov These systems encapsulate or carry the compound, improving its delivery to the site of action.
For research involving this compound, various nano-based delivery systems could be employed to enhance its utility. These carriers can improve solubility, protect the compound from rapid metabolism, facilitate controlled release, and even target specific cells or tissues. impactfactor.orgnih.govresearchgate.netnih.gov
| Nanocarrier Type | Description | Potential Advantages for Benzimidazole Compounds |
| Nanoemulsions | Oil-in-water emulsions with droplet sizes in the nanometer range. researchgate.net | High capacity to solubilize poorly water-soluble drugs. researchgate.net |
| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. nih.gov | Offer controlled release profiles and can be surface-modified for targeting. nih.gov |
| Liposomes | Vesicles composed of a lipid bilayer, similar to a cell membrane. nih.gov | Can encapsulate both hydrophilic and lipophilic compounds, improving bioavailability. |
| Micelles | Self-assembling spherical structures of surfactants in an aqueous solution. nih.gov | Increase the solubility of hydrophobic drugs in aqueous environments. |
This interactive table outlines common nanotechnology-based delivery systems and their benefits for research compounds like this compound.
Synergistic Research Strategies with Other Chemical Classes
Combining distinct pharmacophores into a single hybrid molecule is an innovative strategy to develop agents with dual or synergistic modes of action. researchgate.net This approach is particularly promising for tackling complex diseases and overcoming drug resistance. The this compound scaffold can be chemically linked to other bioactive heterocyclic systems to create novel molecular entities.
For example, researchers have created hybrids of benzimidazoles with 1,3,4-thiadiazoles to design new anticancer agents. nih.gov Similarly, combining the benzimidazole nucleus with a pyrazole (B372694) ring has led to multi-targeted kinase inhibitors. researchgate.net A synergistic research strategy for this compound could involve its conjugation with other chemical classes known for specific biological activities, such as:
Carbazoles: Known for antimicrobial and anticancer properties. researchgate.net
Isoxazoles: Used in the design of kinase inhibitors. researchgate.net
Thiadiazoles: A pharmacophore used in the development of novel anticancer agents. nih.gov
The goal of this approach is to produce a compound that is more effective than the sum of its parts, potentially by inhibiting multiple pathways in a disease process or by combining, for instance, a direct anticancer effect with an antimicrobial effect to help immunocompromised patients. acs.orgnih.gov
Challenges and Opportunities in Benzimidazole Research
Despite the immense potential of benzimidazole derivatives, their research and development are not without obstacles. However, these challenges are often coupled with significant opportunities driven by technological and scientific advancements. impactfactor.orgnih.gov
| Aspect | Challenges | Opportunities |
| Physicochemical Properties | Poor solubility and low permeability can hinder oral bioavailability and absorption. ijpsjournal.com | Nanotechnology-based delivery systems can enhance solubility and bioavailability. impactfactor.orgresearchgate.net |
| Pharmacokinetics | Rapid metabolism can lead to a short half-life, limiting sustained therapeutic effects. ijpsjournal.com | Structural modifications, particularly at the N-1 position, can improve metabolic stability. acs.orgnih.gov |
| Drug Resistance | The emergence of resistance in pathogens and cancer cells is a major hurdle for many therapeutic agents. ijpsjournal.comnih.gov | The design of multi-target agents and synergistic hybrid compounds can help overcome resistance mechanisms. researchgate.netresearchgate.net |
| Synthesis | Traditional synthetic methods can be tedious, costly, and may use harsh chemicals. nih.gov | Green chemistry approaches, such as microwave-assisted and solid-phase synthesis, offer faster, more efficient, and environmentally friendly production. mdpi.comresearchgate.netresearchgate.net |
| Drug Discovery | Identifying novel, potent, and selective compounds is a time-consuming process. | High-throughput screening, computational modeling, and FBDD can accelerate the discovery and optimization of new benzimidazole leads. nih.govresearchgate.net |
This table provides a summary of the key challenges and corresponding opportunities in the field of benzimidazole research.
Emerging Trends in N-Substituted Benzimidazole Research
The N-substituted benzimidazoles, the class to which this compound belongs, are at the forefront of benzimidazole research. The substituent at the N-1 position is a critical determinant of the molecule's pharmacological profile and can be strategically modified to enhance its properties. acs.orgnih.gov
Several key trends are shaping the future of this research area:
Rational Design of Multi-Target Agents: There is a clear shift from seeking highly specific single-target drugs to designing compounds that can modulate multiple targets. N-substituents are being chosen to confer inhibitory activity against several related enzymes, such as different kinases involved in cancer progression. acs.orgresearchgate.net
Improving Lipophilicity and Cell Penetration: For many targets, especially those within the central nervous system or inside pathogens, the ability of a drug to cross biological membranes is crucial. The N-substituent, such as the lipophilic 3,4-dimethylbenzyl group, can be optimized to improve penetration. acs.org
Development of Covalent and Irreversible Inhibitors: By incorporating a reactive group, N-substituted benzimidazoles can be designed to form a permanent covalent bond with their target. This can lead to increased potency and a longer duration of action. nih.gov
Advanced Synthesis and Screening: The use of microwave-assisted synthesis allows for the rapid creation of large libraries of N-substituted benzimidazole derivatives. nih.govresearchgate.net This, combined with high-throughput screening, accelerates the identification of compounds with desired activities.
The exploration of diverse N-substituents, from simple alkyl chains to complex aromatic systems, continues to unlock new biological activities and refine the therapeutic potential of the benzimidazole scaffold. nih.govnih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
